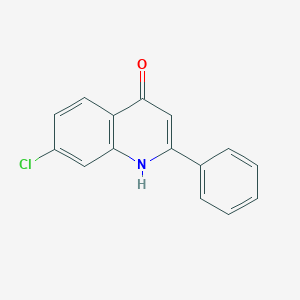
7-Chloro-2-phenylquinolin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2-phenylquinolin-4-ol is a synthetic compound that has received significant attention from the scientific community due to its potential applications in various fields. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Applications De Recherche Scientifique
7-Chloro-2-phenylquinolin-4-ol has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit significant activity against certain types of cancer cells, making it a promising candidate for the development of anticancer drugs. Additionally, 7-Chloro-2-phenylquinolin-4-ol has been studied for its potential use as a fluorescent probe for the detection of certain biological molecules.
Mécanisme D'action
The mechanism of action of 7-Chloro-2-phenylquinolin-4-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. This compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Additionally, 7-Chloro-2-phenylquinolin-4-ol has been found to inhibit the proliferation of cancer cells by blocking the cell cycle at the G1/S checkpoint.
Effets Biochimiques Et Physiologiques
Studies have shown that 7-Chloro-2-phenylquinolin-4-ol can induce oxidative stress in cancer cells, leading to DNA damage and apoptosis. This compound has also been found to inhibit the migration and invasion of cancer cells, suggesting that it may have antimetastatic properties. Additionally, 7-Chloro-2-phenylquinolin-4-ol has been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Chloro-2-phenylquinolin-4-ol in lab experiments is its high potency against cancer cells. This compound has been found to exhibit significant activity against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 7-Chloro-2-phenylquinolin-4-ol in lab experiments is its potential toxicity to normal cells. Careful dosage and administration protocols must be followed to ensure that the compound does not cause harm to healthy cells.
Orientations Futures
There are several potential future directions for research on 7-Chloro-2-phenylquinolin-4-ol. One area of interest is the development of new anticancer drugs based on the structure of this compound. Researchers may also explore the use of 7-Chloro-2-phenylquinolin-4-ol as a fluorescent probe for the detection of other biological molecules. Additionally, further studies may be conducted to investigate the potential anti-inflammatory and antioxidant properties of this compound for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 7-Chloro-2-phenylquinolin-4-ol involves the reaction of 2-phenyl-1,2,3,4-tetrahydroquinolin-4-one with phosphorus oxychloride and sodium hydroxide. This reaction results in the formation of 7-chloro-2-phenylquinolin-4-ol as a yellow crystalline solid. The purity of the compound can be increased through recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
110802-16-9 |
|---|---|
Nom du produit |
7-Chloro-2-phenylquinolin-4-ol |
Formule moléculaire |
C15H10ClNO |
Poids moléculaire |
255.7 g/mol |
Nom IUPAC |
7-chloro-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C15H10ClNO/c16-11-6-7-12-14(8-11)17-13(9-15(12)18)10-4-2-1-3-5-10/h1-9H,(H,17,18) |
Clé InChI |
XQOKFGZSHRSHMK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)
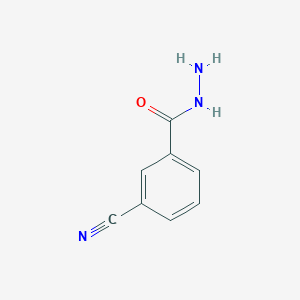
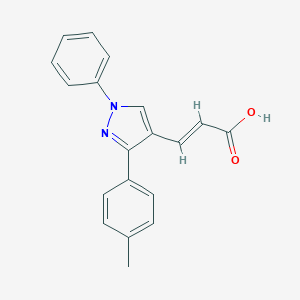
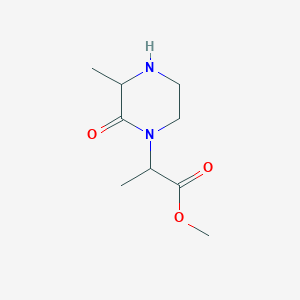

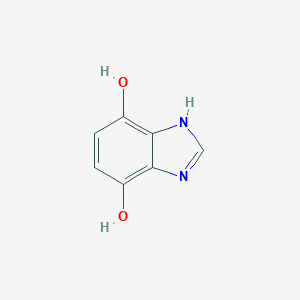
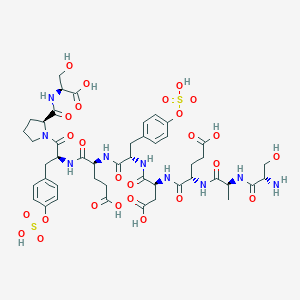
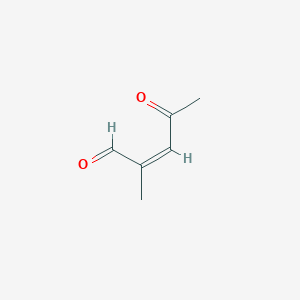
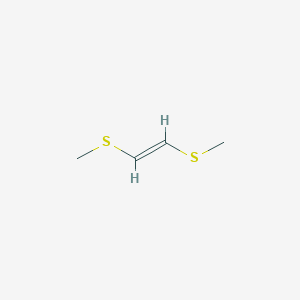
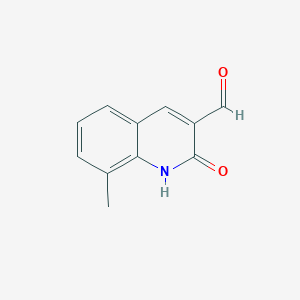
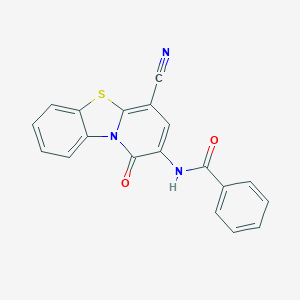

![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)